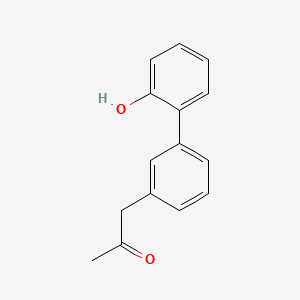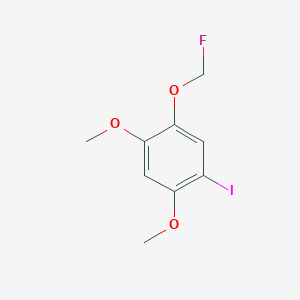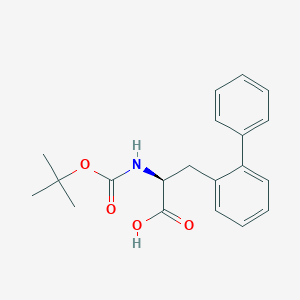
Boc-Phe(2-Ph)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Phe(2-Ph)-OH: is a compound that belongs to the class of amino acid derivatives. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2-Ph)-OH typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like N,N-dimethylformamide (DMF). The reaction is usually performed on ice to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Boc-Phe(2-Ph)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents like DCC and NHS are used to activate the carboxyl group for peptide bond formation.
Major Products Formed:
Deprotection: The major product is the free amino acid, phenylalanine.
Coupling: The major products are peptides, which are chains of amino acids linked by peptide bonds.
科学研究应用
Boc-Phe(2-Ph)-OH has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc protecting group allows for selective reactions and the formation of specific peptide bonds.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in creating therapeutic peptides.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.
作用机制
The mechanism of action of Boc-Phe(2-Ph)-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. The compound interacts with various reagents and catalysts to form stable peptide bonds, which are essential for the structure and function of proteins.
相似化合物的比较
Boc-Phe-OH: Another derivative of phenylalanine with a Boc protecting group.
Fmoc-Phe-OH: A derivative of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Boc-Phe(2-Ph)-OH vs. Boc-Phe-OH: Both compounds have a Boc protecting group, but this compound has an additional phenyl group, which can influence its reactivity and properties.
This compound vs. Fmoc-Phe-OH: The Fmoc group is another common protecting group used in peptide synthesis. The choice between Boc and Fmoc depends on the specific requirements of the synthesis, such as the desired deprotection conditions and the stability of the protecting group.
属性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI 键 |
KAFWSVSTMLGLGF-KRWDZBQOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


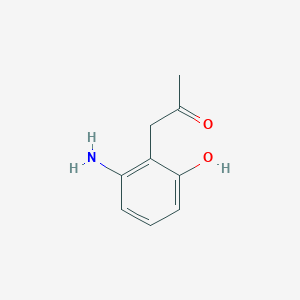

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
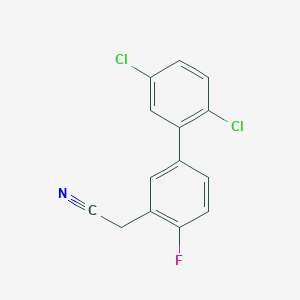


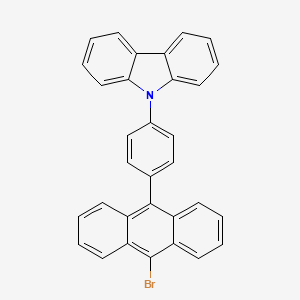
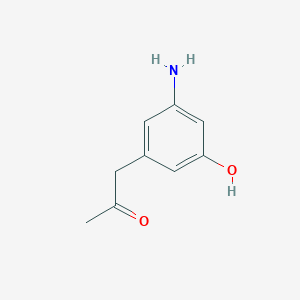
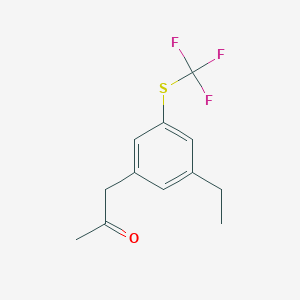

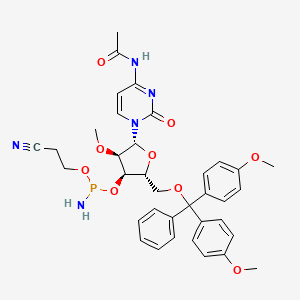
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
